tert-Butyl (2-chloropyrimidin-4-yl)carbamate tert-Butyl (2-chloropyrimidin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 849751-48-0
VCID: VC2676893
InChI: InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14)
SMILES: CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl
Molecular Formula: C9H12ClN3O2
Molecular Weight: 229.66 g/mol

tert-Butyl (2-chloropyrimidin-4-yl)carbamate

CAS No.: 849751-48-0

Cat. No.: VC2676893

Molecular Formula: C9H12ClN3O2

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-chloropyrimidin-4-yl)carbamate - 849751-48-0

Specification

CAS No. 849751-48-0
Molecular Formula C9H12ClN3O2
Molecular Weight 229.66 g/mol
IUPAC Name tert-butyl N-(2-chloropyrimidin-4-yl)carbamate
Standard InChI InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14)
Standard InChI Key KZWYURZXVHDRKB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl
Canonical SMILES CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

tert-Butyl (2-chloropyrimidin-4-yl)carbamate consists of three primary structural components: a pyrimidine ring, a chlorine substituent, and a tert-butyl carbamate group. The IUPAC name for this compound is tert-butyl N-(2-chloropyrimidin-4-yl)carbamate . The molecular structure features a six-membered pyrimidine heterocycle containing two nitrogen atoms at positions 1 and 3, with a chlorine atom attached at position 2 and a carbamate functional group at position 4.

The carbamate group (-NH-C(=O)-O-) connects to a tert-butyl group, which consists of three methyl groups attached to a single carbon atom. This arrangement creates a molecule with several reactive sites and functional groups that contribute to its chemical behavior and applications.

PropertyValue
Chemical FormulaC9H12ClN3O2
Molecular Weight229.66 g/mol
MDL NumberMFCD16036511
PubChem CID53420006
Standard InChIInChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14)
InChI KeyKZWYURZXVHDRKB-UHFFFAOYSA-N
SMILES NotationCC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl

Source: Data compiled from American Elements

The compound contains several functional groups that contribute to its reactivity profile:

  • The pyrimidine ring provides an electron-deficient aromatic system

  • The chlorine atom at position 2 serves as a potential site for nucleophilic substitution reactions

  • The carbamate group offers hydrogen bonding capabilities

  • The tert-butyl group provides steric bulk and potential for acid-catalyzed deprotection

Spectroscopic Identification

Spectroscopic data is essential for the identification and characterization of organic compounds. For tert-Butyl (2-chloropyrimidin-4-yl)carbamate, several standardized identifiers are available that encode its structural information:

The Standard InChI notation provides a textual representation of the molecular structure that can be used for database searching and chemical information processing. Similarly, the InChI Key (KZWYURZXVHDRKB-UHFFFAOYSA-N) serves as a condensed, fixed-length version of the InChI string that facilitates web searches and database indexing .

The SMILES notation (CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl) offers another standardized way to represent the molecular structure in a linear string format, which is widely used in computational chemistry and cheminformatics applications .

Synthesis and Production

Industrial Production

tert-Butyl (2-chloropyrimidin-4-yl)carbamate is produced commercially as part of American Elements' comprehensive catalog of life science products . Industrial production typically involves scaled-up versions of laboratory synthesis methods with optimizations for efficiency, yield, and purity.

The compound can be produced in various grades and purities, including:

  • Standard commercial grades

  • High purity (99%)

  • Ultra high purity (99.9%, 99.99%, 99.999%, and higher)

  • Specialized grades such as Mil Spec (military grade), ACS, Reagent, Technical, Pharmaceutical, Optical, Semiconductor, and Electronics Grades

Applications

Industrial Applications

Industrial applications for tert-Butyl (2-chloropyrimidin-4-yl)carbamate likely include:

  • Pharmaceutical Intermediates: The compound may serve as a building block in the synthesis of active pharmaceutical ingredients (APIs) that contain the pyrimidine scaffold.

  • Specialty Chemicals: It may be used in the production of specialty chemicals for various industries.

  • Materials Science: Functionalized pyrimidines have applications in materials science, potentially including electronic materials and functional polymers.

Table 2: Potential Applications of tert-Butyl (2-chloropyrimidin-4-yl)carbamate

Application AreaPotential UsesKey Features Utilized
Medicinal ChemistryBuilding block for drug candidatesPyrimidine scaffold, reactive chlorine site
Chemical BiologyProbes for biological systemsStructural similarity to bioactive compounds
Organic SynthesisIntermediate for complex moleculesFunctional group compatibility, selectivity
Pharmaceutical IndustryAPI precursorControlled reactivity, defined purity standards
Materials ScienceComponent in functional materialsAromatic structure, hydrogen bonding capability

Analysis and Characterization

Quality Control Parameters

Quality control for tert-Butyl (2-chloropyrimidin-4-yl)carbamate would typically involve the assessment of several key parameters:

Table 3: Quality Control Parameters for tert-Butyl (2-chloropyrimidin-4-yl)carbamate

ParameterTypical MethodPurpose
Chemical IdentityNMR, MS, IRConfirm structure matches expected compound
PurityHPLC, GC, elemental analysisDetermine percentage of target compound
Impurity ProfileHPLC, GC-MSIdentify and quantify impurities
Moisture ContentKarl Fischer titrationAssess water content
AppearanceVisual inspectionVerify physical characteristics
Melting PointDifferential scanning calorimetryConfirm physical property and purity

For research-grade materials, a Certificate of Analysis typically accompanies the product, documenting these quality control parameters and confirming that the material meets specified standards .

Structure-Activity Relationships

Structure Significance

The structural features of tert-Butyl (2-chloropyrimidin-4-yl)carbamate contribute significantly to its chemical behavior and potential applications:

  • Pyrimidine Ring: The pyrimidine heterocycle is a common structural motif in numerous bioactive compounds, including nucleobases, vitamins, and pharmaceuticals. This ring system provides a rigid, planar scaffold with specific electronic properties.

  • Chlorine Substituent: The chlorine atom at position 2 serves as a leaving group in nucleophilic aromatic substitution reactions, enabling further functionalization at this position. This reactivity makes the compound valuable as a synthetic intermediate.

  • Carbamate Group: The tert-butyl carbamate (Boc) group is widely used in synthetic organic chemistry as a protecting group for amines. Its presence allows for selective manipulation of other functional groups while temporarily masking the reactivity of the amine.

  • tert-Butyl Group: The bulky tert-butyl group provides steric hindrance and can be selectively cleaved under acidic conditions, making it useful in multi-step synthetic sequences.

Reactivity Profile

The reactivity profile of tert-Butyl (2-chloropyrimidin-4-yl)carbamate is determined by the combined properties of its functional groups:

  • Nucleophilic Aromatic Substitution: The chlorine-substituted pyrimidine can undergo nucleophilic aromatic substitution with various nucleophiles (amines, alcohols, thiols), especially under basic conditions.

  • Carbamate Hydrolysis: The tert-butyl carbamate group can be cleaved under acidic conditions (typically trifluoroacetic acid or HCl in organic solvents) to reveal the free amine.

  • Hydrogen Bonding: The N-H of the carbamate group can participate in hydrogen bonding interactions, which may be relevant for crystal packing, solubility properties, and potential biological interactions.

  • Coordination Chemistry: The nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the carbamate could potentially coordinate to metal centers, though this would depend on specific reaction conditions.

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